(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol
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Overview
Description
(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is a chiral piperidine derivative with a benzyl group at the nitrogen atom and a hydroxyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol typically involves the alkylation of a piperidine derivative. One common method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . This intermediate is then deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could remove the hydroxyl group entirely.
Scientific Research Applications
(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving chiral molecules and their interactions with biological systems.
Industry: Used in the synthesis of various industrial chemicals and intermediates .
Mechanism of Action
The mechanism of action of (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is not well-documented. as a chiral piperidine derivative, it likely interacts with biological targets through its chiral centers, influencing the activity of enzymes or receptors. The specific molecular targets and pathways involved would depend on the context of its use, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl: This compound is used as an antifungal agent and has a similar piperidine structure.
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: This compound has a complex structure with multiple hydroxyl groups and is used in various biological studies.
Uniqueness
(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is unique due to its specific chiral centers and the presence of both a benzyl group and a hydroxyl group. These features make it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(3S,5R)-1-benzyl-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1 |
InChI Key |
ADFBVTAJGJLTTL-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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